molecular formula C10H17N3O4S B11299390 2-hydroxy-4-methyl-6-oxo-N-pentyl-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-6-oxo-N-pentyl-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11299390
M. Wt: 275.33 g/mol
InChI Key: BKDLCDIYXAOHHW-UHFFFAOYSA-N
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Description

2-hydroxy-4-methyl-6-oxo-N-pentyl-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound belonging to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a sulfonamide group, a hydroxyl group, and a pentyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methyl-6-oxo-N-pentyl-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst, followed by cyclization and sulfonation reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-methyl-6-oxo-N-pentyl-1,6-dihydropyrimidine-5-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

2-hydroxy-4-methyl-6-oxo-N-pentyl-1,6-dihydropyrimidine-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methyl-6-oxo-N-pentyl-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition can help manage conditions like hyperuricemia and gout.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-hydroxy-4-methyl-6-oxo-N-pentyl-1,6-dihydropyrimidine-5-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H17N3O4S

Molecular Weight

275.33 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-pentyl-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C10H17N3O4S/c1-3-4-5-6-11-18(16,17)8-7(2)12-10(15)13-9(8)14/h11H,3-6H2,1-2H3,(H2,12,13,14,15)

InChI Key

BKDLCDIYXAOHHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCNS(=O)(=O)C1=C(NC(=O)NC1=O)C

Origin of Product

United States

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